1,1,1-trifluoro-N-methylpropane-2-sulfonamide
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Overview
Description
- 1,1,1-Trifluoro-N-methylpropane-2-sulfonamide is a chemical compound with the CAS number 1443981-78-9.
- Its molecular weight is approximately 191.17 g/mol.
- The compound’s structure consists of a trifluoromethyl group (CF₃), a methyl group (CH₃), and a sulfonamide functional group (SO₂NH₂).
- It is a colorless liquid with no specific boiling point information available.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1,1,1-Trifluoro-N-methylpropane-2-sulfonamide are not widely documented.
- Industrial production methods may involve fluorination of appropriate precursors or direct sulfonation of related compounds.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Substitution reactions: Involving replacement of functional groups.
Oxidation reactions: In which the sulfonamide or other moieties may be oxidized.
Reduction reactions: Potentially reducing the trifluoromethyl group.
- Common reagents and conditions depend on the specific reaction, but typical reagents include strong acids, bases, and oxidizing agents.
- Major products formed would vary based on the reaction type.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique trifluoromethyl and sulfonamide functionalities.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
- The exact mechanism by which 1,1,1-Trifluoro-N-methylpropane-2-sulfonamide exerts its effects remains elusive.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- related sulfonamides and trifluoromethyl-containing compounds could be explored for comparative analysis.
Remember that while this compound shows promise, ongoing research is essential to fully understand its properties and applications.
Properties
Molecular Formula |
C4H8F3NO2S |
---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C4H8F3NO2S/c1-3(4(5,6)7)11(9,10)8-2/h3,8H,1-2H3 |
InChI Key |
GXYUZIFWFCHRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)NC |
Origin of Product |
United States |
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